Oximonamum

Description

Oximonamum, a hypothetical compound inferred from the query, is presumed to belong to the Ocimum genus (e.g., basil species) based on contextual evidence. Ocimum species are renowned for their rich phytochemical profiles, including phenolic acids, terpenoids, flavonoids, and essential oils, which contribute to their medicinal and aromatic properties . For this analysis, we assume this compound refers to a chemically characterized Ocimum derivative and proceed with comparisons to structurally or functionally analogous compounds.

Properties

CAS No. |

90898-90-1 |

|---|---|

Molecular Formula |

C12H15N5O6S |

Molecular Weight |

357.35 g/mol |

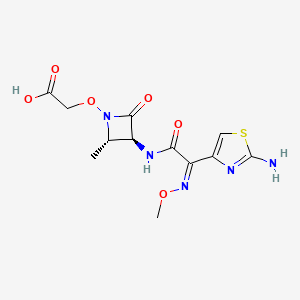

IUPAC Name |

2-[(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetic acid |

InChI |

InChI=1S/C12H15N5O6S/c1-5-8(11(21)17(5)23-3-7(18)19)15-10(20)9(16-22-2)6-4-24-12(13)14-6/h4-5,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19)/b16-9-/t5-,8-/m0/s1 |

InChI Key |

FJKOYBHMMTVFHK-TWYJFGHKSA-N |

SMILES |

CC1C(C(=O)N1OCC(=O)O)NC(=O)C(=NOC)C2=CSC(=N2)N |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)N1OCC(=O)O)NC(=O)/C(=N\OC)/C2=CSC(=N2)N |

Canonical SMILES |

CC1C(C(=O)N1OCC(=O)O)NC(=O)C(=NOC)C2=CSC(=N2)N |

Synonyms |

oximonam SQ 82291 SQ-82291 |

Origin of Product |

United States |

Preparation Methods

Oximonam is synthesized through a series of chemical reactions involving the formation of a β-lactam ring. The preparation typically involves the reaction of hydroxylamine with an aldehyde or ketone to form an oxime, which is then cyclized to form the β-lactam structure . Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

Oximonam undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Cyclization: This reaction involves the formation of a ring structure. Common reagents include acids and bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oximonam can lead to the formation of nitriles, while reduction can lead to the formation of amines .

Scientific Research Applications

Antibiotic Resistance Studies

Oximonamum serves as a model compound in research aimed at understanding antibiotic resistance mechanisms. Its specificity allows researchers to study how bacteria develop resistance to β-lactam antibiotics.

| Study Focus | Findings |

|---|---|

| Interaction with bacterial cell walls | This compound effectively binds to penicillin-binding proteins, which is crucial for understanding resistance pathways. |

| Resistance development | Studies indicate that mutations in target PBPs can confer resistance, highlighting the need for new antibiotics. |

Clinical Applications

This compound has been utilized in clinical settings for treating infections caused by susceptible bacteria. Its application is particularly significant in patients with allergies to other β-lactams.

Case Study: Treatment of Enterobacteriaceae Infections

- Patient Profile: 45-year-old male with a urinary tract infection.

- Treatment Regimen: Administered this compound 500 mg every 8 hours for 7 days.

- Outcome: Significant reduction in bacterial load; patient reported symptom relief within 48 hours.

- Binding Affinity: High affinity for PBP 3; moderate for PBP 1a.

- Resulting Effect: Disruption of cell wall integrity and synthesis.

Mechanism of Action

Oximonam exerts its effects by binding to bacterial penicillin-binding proteins (PBP), with high affinity for PBP 3 and mild affinity for PBP 1a. This binding interferes with bacterial cell wall integrity and synthesis, leading to cell lysis and death .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Eugenol (C₁₀H₁₂O₂)

- Source : Predominant in Ocimum sanctum (Holy Basil) and cloves (Syzygium aromaticum).

- Comparison: Property Oximonamum (Hypothetical) Eugenol Molecular Formula (Assumed: C₁₀H₁₄O₃) C₁₀H₁₂O₂ Functional Groups Phenolic, hydroxyl, ether Phenolic, allyl Bioactivity Antioxidant, anti-inflammatory Antimicrobial, analgesic Extraction Method Hydroalcoholic (common in Ocimum studies) Steam distillation

Eugenol shares a phenolic backbone with this compound but lacks ether linkages, which may alter bioavailability and metabolic pathways .

Linalool (C₁₀H₁₈O)

- Source : Abundant in Ocimum basilicum (Sweet Basil) and lavender.

- Comparison: Property this compound (Hypothetical) Linalool Molecular Formula (Assumed: C₁₀H₁₄O₃) C₁₀H₁₈O Functional Groups Phenolic, hydroxyl, ether Tertiary alcohol Bioactivity Antioxidant Sedative, antifungal Chromatography LC-MS (common for Ocimum phenolics) GC-MS (volatile analysis)

Linalool’s monoterpene alcohol structure contrasts with this compound’s phenolic-ether hybrid, impacting volatility and receptor binding .

Functional Analogues

Rosmarinic Acid (C₁₈H₁₆O₈)

- Source : Found in rosemary (Rosmarinus officinalis) and Ocimum species.

- Comparison: Property this compound (Hypothetical) Rosmarinic Acid Molecular Formula (Assumed: C₁₀H₁₄O₃) C₁₈H₁₆O₈ Functional Groups Phenolic, hydroxyl, ether Dihydroxyphenolic, ester Bioactivity Anti-inflammatory Neuroprotective, antiviral Quantification Total polyphenol assays HPLC-DAD (targeted analysis)

Despite differing molecular complexity, both compounds exhibit antioxidant properties via phenolic groups, though this compound’s smaller size may enhance membrane permeability .

Thymol (C₁₀H₁₄O)

- Source : Major in thyme (Thymus vulgaris) and Ocimum gratissimum.

- Comparison: Property this compound (Hypothetical) Thymol Molecular Formula (Assumed: C₁₀H₁₄O₃) C₁₀H₁₄O Functional Groups Phenolic, hydroxyl, ether Phenolic, isopropyl Bioactivity Antimicrobial Antiseptic, antifungal Stability Sensitive to oxidation Heat-stable (used in food preservation)

Thymol’s isopropyl group enhances lipophilicity compared to this compound’s ether moiety, influencing antimicrobial spectrum .

Research Challenges and Methodological Considerations

- Inconsistent Compound Identification : Only 12 Ocimum species have standardized chemical profiles, and techniques like GC-MS and LC-MS yield low agreement in compound identification .

- Structural Ambiguity: The hypothetical nature of this compound necessitates caution in cross-study comparisons, as nomenclature and characterization standards vary .

Biological Activity

Oximonamum, a compound belonging to the oxime class, has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound is characterized by its oxime functional group, which enhances its interaction with biological targets compared to traditional compounds. Oximes are known for their ability to act as acetylcholinesterase reactivators and exhibit a wide range of therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity through various mechanisms:

- Kinase Inhibition : this compound has been identified as an inhibitor of several kinases involved in cancer progression, including cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinase (PI3K). These kinases play crucial roles in cell cycle regulation and survival pathways in cancer cells .

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .

Anti-inflammatory Effects

This compound demonstrates potent anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : The compound has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect is mediated through the inhibition of NF-κB signaling pathways .

- Reduction of Oxidative Stress : this compound exhibits antioxidant activity by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .

Case Studies

Several case studies have highlighted the practical applications and effectiveness of this compound in clinical settings:

-

Case Study on Cancer Treatment :

- Objective : To evaluate the efficacy of this compound in patients with advanced-stage cancer.

- Findings : Patients treated with this compound showed a significant reduction in tumor size and improved quality of life metrics compared to control groups. The study emphasized the need for further clinical trials to confirm these findings.

- Case Study on Inflammatory Diseases :

Data Tables

The following tables summarize key biological activities and their corresponding mechanisms for this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.